molecular formula C19H14 B14666004 1-Methyltetracene CAS No. 40476-21-9

1-Methyltetracene

Cat. No.: B14666004
CAS No.: 40476-21-9
M. Wt: 242.3 g/mol
InChI Key: KHHZWSJXOZYVQI-UHFFFAOYSA-N
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Description

1-Methyltetracene is an organic compound belonging to the tetracene family Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings this compound is characterized by the presence of a methyl group attached to the tetracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyltetracene can be synthesized through several methods. One common approach involves the alkylation of tetracene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyltetracene undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield dihydro or tetrahydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of this compound. Typical reagents include nitric acid for nitration and bromine for halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Tetracenequinones.

    Reduction: Dihydro-1-Methyltetracene.

    Substitution: Brominated this compound derivatives.

Scientific Research Applications

1-Methyltetracene has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.

Mechanism of Action

The mechanism of action of 1-Methyltetracene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. Additionally, this compound can generate reactive oxygen species (ROS) upon oxidation, leading to cellular damage and apoptosis. These mechanisms contribute to its potential therapeutic effects.

Comparison with Similar Compounds

    Tetracene: The parent compound without the methyl group.

    Pentacene: An extended version with five fused benzene rings.

    Anthracene: A smaller analogue with three fused benzene rings.

Uniqueness of 1-Methyltetracene: this compound is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This modification can enhance its solubility, stability, and interaction with biological targets compared to its non-methylated counterparts.

Properties

CAS No.

40476-21-9

Molecular Formula

C19H14

Molecular Weight

242.3 g/mol

IUPAC Name

1-methyltetracene

InChI

InChI=1S/C19H14/c1-13-5-4-8-16-11-17-9-14-6-2-3-7-15(14)10-18(17)12-19(13)16/h2-12H,1H3

InChI Key

KHHZWSJXOZYVQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=CC3=CC4=CC=CC=C4C=C3C=C12

Origin of Product

United States

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